molecular formula C14H15N3O2S B2654035 (2-Methylthiazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034328-45-3

(2-Methylthiazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2654035
CAS RN: 2034328-45-3
M. Wt: 289.35
InChI Key: KTOZJIYCSUPTAU-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has made it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.

Scientific Research Applications

Crystal Structure and DFT Study

A study conducted by Huang et al. (2021) explored compounds similar to (2-Methylthiazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, focusing on their synthesis, crystal structure, and theoretical analyses using Density Functional Theory (DFT). These compounds, as boric acid ester intermediates with benzene rings, were subjected to crystallographic and conformational analyses, with their molecular structures further calculated using DFT. This study is significant for understanding the molecular and electrostatic properties of such compounds, contributing to the broader field of chemical synthesis and analysis (Huang et al., 2021).

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-16-13(9-20-10)14(18)17-7-4-12(8-17)19-11-2-5-15-6-3-11/h2-3,5-6,9,12H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOZJIYCSUPTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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